molecular formula C9H7NO3S B8780743 Methyl 5-(thiophen-2-yl)-1,3-oxazole-4-carboxylate CAS No. 85210-60-2

Methyl 5-(thiophen-2-yl)-1,3-oxazole-4-carboxylate

Cat. No. B8780743
CAS RN: 85210-60-2
M. Wt: 209.22 g/mol
InChI Key: GQBHSTFWZAOCEG-UHFFFAOYSA-N
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Patent
US04460596

Procedure details

29.7 g of methyl α-isocyanoacetate, 120 g of triethylamine, 450 ml of tetrahydrofuran and 48.4 g of 2-thienylcarbonyl chloride are treated in the same manner as described in Preparation 1-(1). 53.9 g of 5-(2-thienyl)-4-methoxycarbonyloxazole are thereby obtained.
Quantity
29.7 g
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
48.4 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([CH2:3][C:4]([O:6][CH3:7])=[O:5])#[C-:2].C(N(CC)CC)C.[S:15]1[CH:19]=[CH:18][CH:17]=[C:16]1[C:20](Cl)=[O:21]>O1CCCC1>[S:15]1[CH:19]=[CH:18][CH:17]=[C:16]1[C:20]1[O:21][CH:2]=[N:1][C:3]=1[C:4]([O:6][CH3:7])=[O:5]

Inputs

Step One
Name
Quantity
29.7 g
Type
reactant
Smiles
[N+](#[C-])CC(=O)OC
Name
Quantity
120 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
48.4 g
Type
reactant
Smiles
S1C(=CC=C1)C(=O)Cl
Name
Quantity
450 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
as described in Preparation 1-(1)

Outcomes

Product
Name
Type
product
Smiles
S1C(=CC=C1)C1=C(N=CO1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 53.9 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.